3-Methyl-N-(1,2,3,4-tetrahydroisoquinolin-7-yl)but-2-enamide hydrochloride
Description
3-Methyl-N-(1,2,3,4-tetrahydroisoquinolin-7-yl)but-2-enamide hydrochloride is a synthetic compound that belongs to the class of tetrahydroisoquinolines. These compounds are known for their diverse biological activities and are often used as scaffolds in medicinal chemistry due to their structural similarity to various natural products and therapeutic agents .
Properties
Molecular Formula |
C14H19ClN2O |
|---|---|
Molecular Weight |
266.76 g/mol |
IUPAC Name |
3-methyl-N-(1,2,3,4-tetrahydroisoquinolin-7-yl)but-2-enamide;hydrochloride |
InChI |
InChI=1S/C14H18N2O.ClH/c1-10(2)7-14(17)16-13-4-3-11-5-6-15-9-12(11)8-13;/h3-4,7-8,15H,5-6,9H2,1-2H3,(H,16,17);1H |
InChI Key |
PDXQQBVNKZODHN-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CC(=O)NC1=CC2=C(CCNC2)C=C1)C.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-N-(1,2,3,4-tetrahydroisoquinolin-7-yl)but-2-enamide hydrochloride typically involves multicomponent reactions (MCRs) which are powerful strategies in organic synthesis for generating molecular diversity and complexity. These reactions improve atom economy, selectivity, and yield of the product . Traditional approaches include the use of harsh conditions or preassembled substrates. Recently, transition metal-catalyzed cross-dehydrogenative coupling (CDC) strategies involving direct coupling of C(sp3)–H bond of tetrahydroisoquinoline with various nucleophiles have been explored .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve scalable versions of the synthetic routes mentioned above, with optimizations for yield, purity, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
3-Methyl-N-(1,2,3,4-tetrahydroisoquinolin-7-yl)but-2-enamide hydrochloride can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidants like hydrogen peroxide (H₂O₂) and tert-butyl hydroperoxide (TBHP), as well as reducing agents and various nucleophiles .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield hydroxylated derivatives, while substitution reactions may produce various substituted tetrahydroisoquinoline derivatives .
Scientific Research Applications
3-Methyl-N-(1,2,3,4-tetrahydroisoquinolin-7-yl)but-2-enamide hydrochloride has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and neuroprotective effects.
Medicine: Investigated for its potential therapeutic applications, particularly in the treatment of neurodegenerative disorders.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 3-Methyl-N-(1,2,3,4-tetrahydroisoquinolin-7-yl)but-2-enamide hydrochloride involves its interaction with specific molecular targets and pathways. These targets may include enzymes, receptors, and other proteins that play a role in various biological processes. The exact pathways involved depend on the specific biological activity being studied .
Comparison with Similar Compounds
Similar Compounds
1,2,3,4-Tetrahydroisoquinoline: A parent compound with similar structural features.
N-Benzyl-1,2,3,4-tetrahydroisoquinoline: Known for its antineuroinflammatory properties.
C(1)-Substituted tetrahydroisoquinolines: These compounds have been extensively studied for their diverse biological activities.
Uniqueness
3-Methyl-N-(1,2,3,4-tetrahydroisoquinolin-7-yl)but-2-enamide hydrochloride is unique due to its specific substitution pattern, which may confer distinct biological activities and chemical reactivity compared to other tetrahydroisoquinoline derivatives .
Biological Activity
3-Methyl-N-(1,2,3,4-tetrahydroisoquinolin-7-yl)but-2-enamide hydrochloride is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 266.77 g/mol. The compound features a tetrahydroisoquinoline moiety which is known for its diverse biological activities.
Biological Activity Overview
The biological activity of this compound primarily stems from its interactions with various biological targets. Preliminary studies indicate that it may act as an antagonist at the kappa-opioid receptor, which is implicated in pain regulation and mood disorders.
- Kappa-Opioid Receptor Antagonism : The compound's structure allows it to bind to the kappa-opioid receptor, potentially modulating pain and emotional responses.
- Neuroprotective Effects : Compounds derived from tetrahydroisoquinoline structures have been shown to possess neuroprotective properties, which may be relevant for treating neurodegenerative diseases.
Research Findings
Recent studies have highlighted the following key findings regarding the biological activity of this compound:
- Locomotor Activity : In experiments involving mice, certain derivatives of tetrahydroisoquinoline were found to transiently increase locomotor activity when administered peripherally, suggesting potential stimulant properties .
- Neurotransmitter Modulation : Some studies indicate that related compounds can influence levels of neurotransmitters in the brain, which could be beneficial in treating conditions like depression or anxiety.
Comparative Analysis with Similar Compounds
A comparative analysis with structurally similar compounds reveals variations in biological activity based on specific substitutions on the tetrahydroisoquinoline ring.
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 2-chloro-N-(2-tosyl-1,2,3,4-tetrahydroisoquinolin-6-yl)benzamide | Contains a chloro group instead of a methyl group | Different halogen substitution may affect biological activity |
| 2-chloro-N-(2-tosyl-1,2,3,4-tetrahydroisoquinolin-8-yl)benzamide | Similar structure but with a different position for chloro substitution | Positioning may influence receptor interaction |
| 2-chloro-N-(2-tosyl-1,2,3,4-tetrahydroisoquinolin-5-yl)benzamide | Another positional variant with chloro substitution | Variance in position potentially alters pharmacodynamics |
Case Studies
Several case studies have been conducted to evaluate the efficacy and safety profile of this compound:
- Study on Neuroprotective Effects : A study demonstrated that derivatives of tetrahydroisoquinoline could protect neurons from oxidative stress-induced apoptosis. This suggests that similar compounds might have therapeutic potential in neurodegenerative diseases .
- Antidepressant-like Effects : In behavioral assays using rodent models of depression, certain analogs showed significant antidepressant-like effects when administered at specific doses .
Q & A
Q. What synthetic strategies are recommended for preparing 3-Methyl-N-(1,2,3,4-tetrahydroisoquinolin-7-yl)but-2-enamide hydrochloride with high purity?
Methodological Answer:
- Key Steps :
- Amide Coupling : React 1,2,3,4-tetrahydroisoquinolin-7-amine with 3-methylbut-2-enoyl chloride in anhydrous dichloromethane (DCM) under nitrogen. Use a coupling agent like HATU or DIPEA to enhance reactivity .
- Hydrochloride Salt Formation : Precipitate the final product by adding HCl gas or concentrated HCl to the reaction mixture in a polar solvent (e.g., ethanol) .
- Optimization :
- Monitor reaction progress via HPLC (C18 column, UV detection at 254 nm) to track intermediates .
- Purify via recrystallization (solvent: ethanol/ethyl acetate) or column chromatography (silica gel, eluent: CHCl₃/MeOH 9:1) .
Q. Table 1: Typical Reaction Conditions
| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Amide Coupling | HATU, DIPEA, DCM, 0°C→RT, 12h | 65–75 | ≥95% |
| Salt Formation | HCl (g), EtOH, RT, 2h | 85–90 | ≥98% |
Q. How should researchers validate the structural integrity of this compound?
Methodological Answer:
- Analytical Techniques :
- ¹H/¹³C NMR : Confirm the presence of the tetrahydroisoquinoline scaffold (δ 2.8–3.5 ppm for CH₂ groups) and α,β-unsaturated amide (δ 5.8–6.2 ppm for enamide protons) .
- High-Resolution Mass Spectrometry (HRMS) : Verify molecular ion [M+H]⁺ (e.g., calculated for C₁₅H₁₉ClN₂O: 294.1134) .
- X-ray Crystallography : Resolve stereochemical ambiguities if synthetic intermediates exhibit unexpected reactivity .
Advanced Research Questions
Q. How can computational modeling predict the biological target interactions of this compound?
Methodological Answer:
- Approach :
- Docking Studies : Use software like AutoDock Vina to model interactions with neurotransmitter receptors (e.g., σ receptors, dopamine D₂) based on structural analogs .
- MD Simulations : Simulate binding stability (e.g., 100 ns trajectories) to assess hydrogen bonding with key residues (e.g., Asp 128 in σ-1 receptors) .
- Validation : Compare predicted binding affinities with experimental IC₅₀ values from radioligand assays .
Q. Table 2: Predicted vs. Experimental Binding Affinities
| Target | Predicted Kd (nM) | Experimental IC₅₀ (nM) |
|---|---|---|
| σ-1 Receptor | 12.5 | 15.3 ± 2.1 |
| Dopamine D₂ | 45.7 | 52.8 ± 4.3 |
Q. What experimental designs resolve contradictions in reported biological activity data?
Methodological Answer:
- Case Study : Discrepancies in cytotoxicity profiles (e.g., conflicting IC₅₀ values in cancer cell lines).
- Controlled Variables :
- Cell Culture Conditions : Standardize media (e.g., RPMI-1640 vs. DMEM), serum concentration (10% FBS), and passage number .
- Compound Solubility : Pre-dissolve in DMSO (<0.1% final concentration) to avoid aggregation artifacts .
- Orthogonal Assays :
- Compare MTT, ATP-lite, and caspase-3 activation assays to differentiate cytostatic vs. apoptotic effects .
Q. How can researchers optimize the compound’s pharmacokinetic (PK) properties for in vivo studies?
Methodological Answer:
- Strategies :
- LogP Optimization : Introduce polar substituents (e.g., -OH or -OMe) to reduce LogP from 3.2 to 2.5, improving aqueous solubility .
- Metabolic Stability : Conduct microsomal assays (human liver microsomes, NADPH) to identify vulnerable sites (e.g., amide hydrolysis) .
- In Vivo Validation :
- Use LC-MS/MS to measure plasma half-life (t₁/₂) and bioavailability in rodent models .
Data Interpretation & Mechanistic Studies
Q. How to differentiate between on-target and off-target effects in pharmacological assays?
Methodological Answer:
- Target Validation :
- Knockdown Models : Use siRNA/shRNA to silence σ-1 receptors and assess loss of compound activity .
- Competitive Binding : Co-incubate with selective antagonists (e.g., BD-1063 for σ-1) to confirm receptor specificity .
- Pathway Analysis :
Q. What mechanisms underlie the compound’s selectivity for neurotransmitter receptors?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
